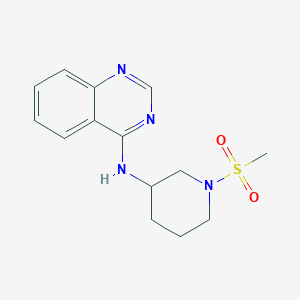
N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine, also known as MSQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MSQ is a quinazoline derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine is not fully understood. However, studies have suggested that it may exert its effects by inhibiting various protein kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). By inhibiting these kinases, this compound may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the expression of various proteins involved in cancer cell growth and proliferation. Additionally, this compound has been shown to inhibit the formation of new blood vessels, which is critical for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine for lab experiments is its ability to inhibit multiple protein kinases, making it a potentially effective treatment for various types of cancer. Additionally, its relatively simple synthesis method and low toxicity make it an attractive candidate for drug development. However, the limited availability of this compound and its poor solubility in aqueous solutions can pose challenges for lab experiments.
Orientations Futures
Future research on N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine should focus on further elucidating its mechanism of action and identifying its specific targets in cancer cells. Additionally, studies should investigate its potential applications in combination with other anticancer drugs and its efficacy in animal models. Finally, efforts should be made to improve the solubility and availability of this compound for future lab experiments and clinical trials.
In conclusion, this compound, or this compound, is a promising compound for drug development with potential applications in cancer treatment. Its ability to inhibit multiple protein kinases and induce apoptosis in cancer cells make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and optimize its efficacy for future clinical use.
Méthodes De Synthèse
The synthesis of N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine involves the reaction of 3-(N-methylsulfonyl) piperidine with 4-chloroquinazoline in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethylacetamide, and the product is obtained through purification techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antitumor, and antiproliferative activities in various in vitro and in vivo studies. Additionally, this compound has been investigated for its ability to inhibit protein kinases, which play a critical role in cancer cell growth and proliferation.
Propriétés
IUPAC Name |
N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-21(19,20)18-8-4-5-11(9-18)17-14-12-6-2-3-7-13(12)15-10-16-14/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUMTVQOLLJILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)NC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-chloro-2-cyanophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7533065.png)
![N-[3-[[10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl]oxy]phenyl]acetamide](/img/structure/B7533077.png)
![[4-(4-Butan-2-ylphenyl)sulfonylpiperazin-1-yl]-cyclohexylmethanone](/img/structure/B7533082.png)
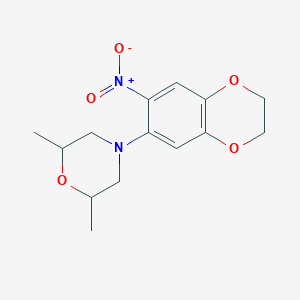
![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]pyridine-4-carboxamide](/img/structure/B7533092.png)
![[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate](/img/structure/B7533103.png)
![N-[3-[[(3,7-dimethyl-2,6-dioxopurin-8-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533113.png)
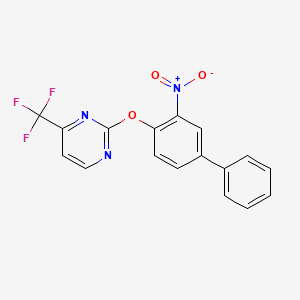
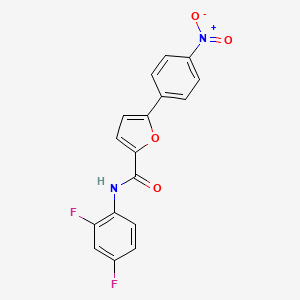
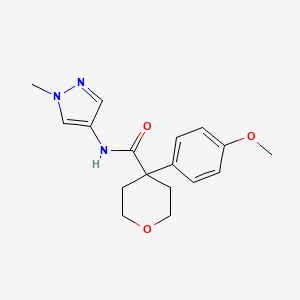

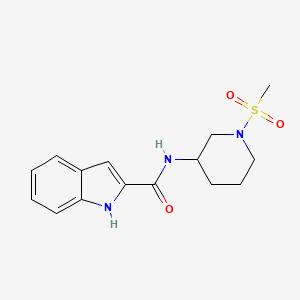
![4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7533160.png)
![2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide](/img/structure/B7533168.png)
